

Characterization of 3-(Trifluoromethyl)-DL-phenylglycine by Mass Spectrometry: A Comparative Guide

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)-DL-phenylglycine

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This guide provides a detailed mass spectrometric characterization of **3-(Trifluoromethyl)-DL-phenylglycine**, a synthetic amino acid of interest in pharmaceutical and materials research. Its performance is objectively compared with its non-fluorinated analog, DL-phenylglycine, and another halogenated variant, 4-fluoro-DL-phenylglycine. This comparison, supported by experimental and predicted data, offers researchers, scientists, and drug development professionals a comprehensive understanding of the influence of trifluoromethyl substitution on mass spectrometric behavior.

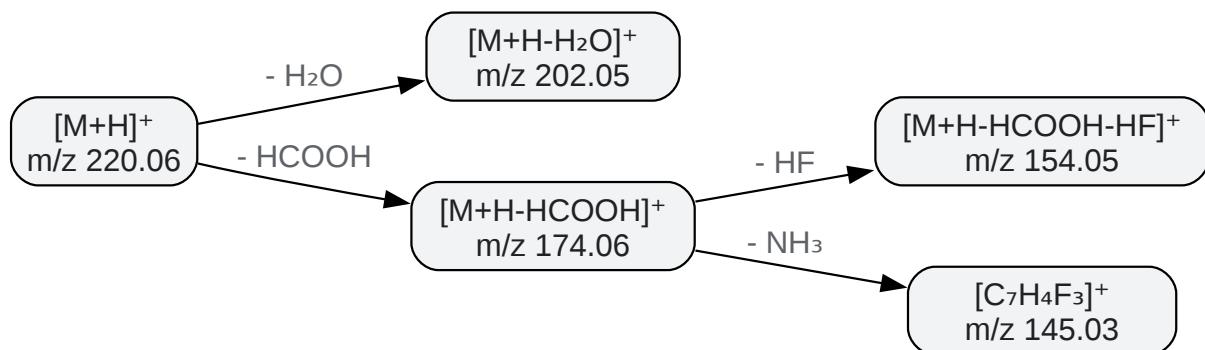
Comparative Analysis of Mass Spectrometric Data

The introduction of a trifluoromethyl group significantly alters the fragmentation pattern of the parent molecule, providing a unique mass spectral fingerprint. The following table summarizes the key mass-to-charge ratios (m/z) for **3-(Trifluoromethyl)-DL-phenylglycine** and its analogs.

| Compound | Molecular Weight (Da) | [M+H] ⁺ (m/z) | Key Fragment Ions (m/z) and Proposed Structures |
|--------------------------------------|-----------------------|--------------------------|--|
| 3-(Trifluoromethyl)-DL-phenylglycine | 219.16 | 220.06 | Predicted: 202 [M+H-H ₂ O] ⁺ , 174 [M+H-HCOOH] ⁺ , 154 [M+H-HCOOH-HF] ⁺ , 145 [C ₇ H ₄ F ₃] ⁺ |
| DL-phenylglycine | 151.16 | 152.07 | 134 [M+H-H ₂ O] ⁺ , 106 [M+H-HCOOH] ⁺ , 77 [C ₆ H ₅] ⁺ |
| 4-fluoro-DL-phenylglycine | 169.15 | 170.06 | 152 [M+H-H ₂ O] ⁺ , 124 [M+H-HCOOH] ⁺ , 95 [C ₆ H ₄ F] ⁺ |

Predicted Fragmentation Pathway of 3-(Trifluoromethyl)-DL-phenylglycine

The fragmentation of **3-(Trifluoromethyl)-DL-phenylglycine** is expected to be directed by the electron-withdrawing nature of the trifluoromethyl group and the inherent lability of the amino acid structure. The primary fragmentation pathways likely involve the neutral loss of water (H₂O) and formic acid (HCOOH) from the protonated molecule. Subsequent fragmentation is predicted to involve the loss of hydrogen fluoride (HF) and the formation of a stable trifluoromethyl-substituted aromatic cation.



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Predicted fragmentation of **3-(Trifluoromethyl)-DL-phenylglycine**.

Experimental Protocols

Sample Preparation

A stock solution of **3-(Trifluoromethyl)-DL-phenylglycine**, DL-phenylglycine, and 4-fluoro-DL-phenylglycine was prepared by dissolving 1 mg of each compound in 1 mL of a 50:50 (v/v) solution of acetonitrile and water containing 0.1% formic acid. Working solutions for analysis were prepared by diluting the stock solutions to a final concentration of 10 µg/mL with the same solvent.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic Conditions:

- Instrument: A high-performance liquid chromatography system coupled to a triple quadrupole or Orbitrap mass spectrometer.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 10 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.

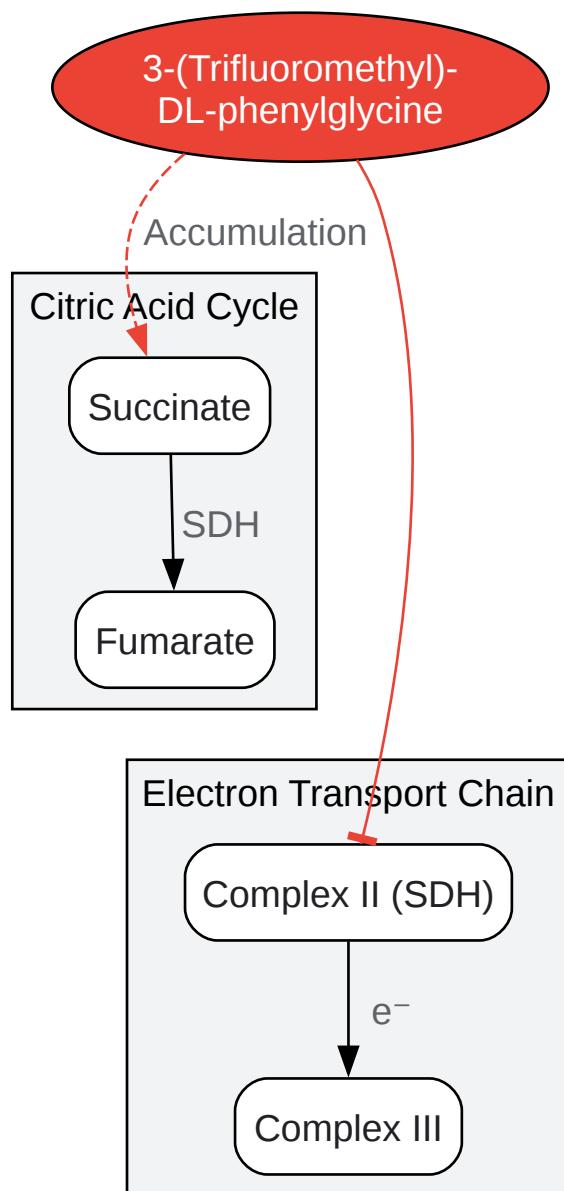
Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.5 kV.

- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Cone Gas Flow: 50 L/hr.
- Desolvation Gas Flow: 600 L/hr.
- Collision Gas: Argon.
- MS1 Scan Range: m/z 50-300.
- MS/MS Fragmentation: Collision-Induced Dissociation (CID) with collision energies optimized for each compound.

Biological Context: Inhibition of Succinate Dehydrogenase

Phenylglycine derivatives have been investigated for their potential biological activities, including antifungal properties. One proposed mechanism of action is the inhibition of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain. Inhibition of SDH disrupts cellular respiration and leads to an accumulation of succinate, which can have further downstream signaling effects.



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Inhibition of Succinate Dehydrogenase by Phenylglycine Derivatives.

This guide provides a foundational understanding of the mass spectrometric properties of **3-(Trifluoromethyl)-DL-phenylglycine**. The presented data and protocols can be utilized for the development of quantitative analytical methods and for further investigation into the structure-activity relationships of fluorinated amino acids in various scientific and industrial applications.

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